molecular formula C19H12N4O10 B10885112 1-[3-(2,4-Dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene

1-[3-(2,4-Dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene

Cat. No.: B10885112
M. Wt: 456.3 g/mol
InChI Key: DXXQDDFBMOUGDL-UHFFFAOYSA-N
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Description

1-[3-(2,4-Dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene is a complex organic compound characterized by its multiple nitro groups and phenoxy linkages

Preparation Methods

The synthesis of 1-[3-(2,4-Dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene typically involves multiple steps, starting with the nitration of phenol derivatives. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid to introduce nitro groups into the phenol rings. Industrial production methods may involve large-scale nitration processes with stringent safety measures due to the explosive nature of nitro compounds .

Chemical Reactions Analysis

1-[3-(2,4-Dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(2,4-Dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2,4-Dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that affect various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar compounds to 1-[3-(2,4-Dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene include other nitrobenzene derivatives such as:

Properties

Molecular Formula

C19H12N4O10

Molecular Weight

456.3 g/mol

IUPAC Name

1-[3-(2,4-dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene

InChI

InChI=1S/C19H12N4O10/c1-11-6-14(32-18-4-2-12(20(24)25)8-16(18)22(28)29)10-15(7-11)33-19-5-3-13(21(26)27)9-17(19)23(30)31/h2-10H,1H3

InChI Key

DXXQDDFBMOUGDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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